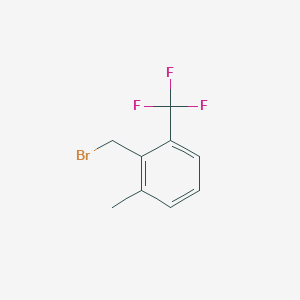

2-Methyl-6-trifluoromethylbenzyl bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

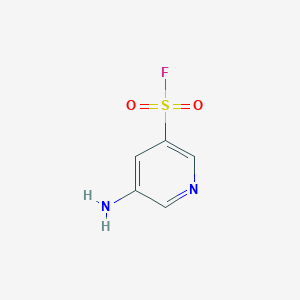

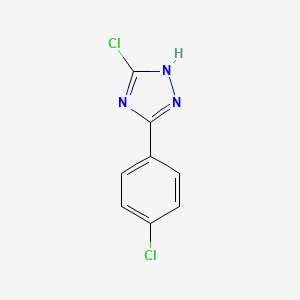

2-Methyl-6-trifluoromethylbenzyl bromide is a chemical compound with the molecular formula C9H8BrF3 . It is used in various chemical reactions and has a molecular weight of 253.06 .

Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 8 hydrogen atoms, 1 bromine atom, and 3 fluorine atoms . The exact structure can be found in the MOL file provided by chemical databases .Physical And Chemical Properties Analysis

This compound has a molecular weight of 253.06 . Other physical and chemical properties such as density, melting point, and boiling point are not explicitly mentioned in the search results .Aplicaciones Científicas De Investigación

Radical-Scavenging Activity of Brominated Compounds

Research on marine red algae has led to the identification of highly brominated mono- and bis-phenols with significant radical-scavenging activity. Although not directly linked to 2-Methyl-6-trifluoromethylbenzyl bromide, this study highlights the potential utility of brominated compounds in developing antioxidants. The newly characterized compounds showed potent activity, suggesting that bromination, as seen in this compound, could play a crucial role in enhancing the radical-scavenging properties of chemical entities (Xiao-Juan Duan, Xiao‐Ming Li, Bin‐Gui Wang, 2007).

Photochemistry and Solvolytic Reactivity

The photochemistry of benzyl compounds with various leaving groups has been studied, revealing insights into the generation and reactivity of cyclic and acyclic derivatives. This research could inform the use of this compound in synthetic chemistry, particularly in the context of generating specific organic structures through photochemical processes (DeCosta, Howell, Pincock, Rifai, 2000).

Ionic Liquid Crystals Based on Imidazolium Salts

The synthesis of new ionic liquid crystals demonstrates the versatility of bromide compounds in forming salts with various anions through anion metathesis. This research could suggest applications for this compound in the development of new materials with unique mesomorphic and electrochemical properties (W. Dobbs, L. Douce, L. Allouche, A. Louati, F. Malbosc, R. Welter, 2006).

Derivatization Agent in Chromatography and Mass Spectrometry

Pentafluorobenzyl bromide's utility as a derivatization agent in analytical chemistry points to a broader application area for bromide compounds, including this compound. These compounds can form derivatives with various analytes, enhancing their detectability and measurement accuracy in complex biological samples (D. Tsikas, 2017).

Catalyst for Organic Substrate Bromination

Research on selenoxides as catalysts for brominating organic substrates using sodium bromide and hydrogen peroxide showcases the potential for using this compound in similar catalytic processes. This approach could enable selective and efficient bromination reactions in synthetic organic chemistry (M. Goodman, M. Detty, 2004).

Propiedades

IUPAC Name |

2-(bromomethyl)-1-methyl-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3/c1-6-3-2-4-8(7(6)5-10)9(11,12)13/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGHWPKWNMHIOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(F)(F)F)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azaspiro[3.4]octan-5-one;2,2,2-trifluoroacetic acid](/img/structure/B2829348.png)

![7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B2829352.png)

![N-(5-chloro-2-methoxyphenyl)-5-propionyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2829353.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2829354.png)

![Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate hydrochloride](/img/structure/B2829358.png)

![N-(4-((3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide](/img/structure/B2829359.png)

![3-[(4-Bromophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid](/img/structure/B2829360.png)